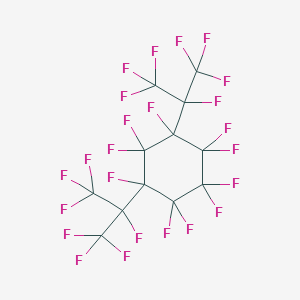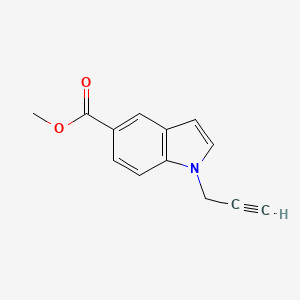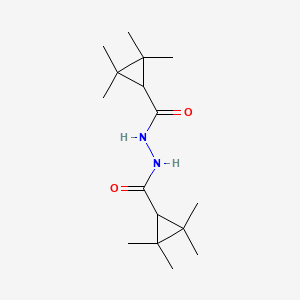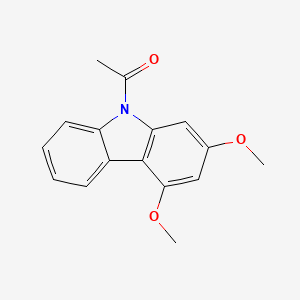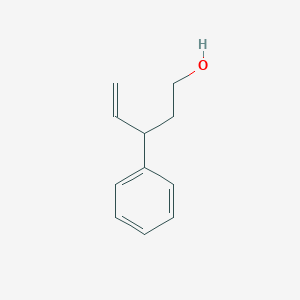
3-Phenylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpent-4-en-1-ol: is an organic compound with the molecular formula C11H14O . It is a type of alcohol that contains a phenyl group attached to a pentenyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpent-4-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-phenylpent-4-en-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-phenylpent-4-en-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 3-phenylpentane-1-ol using strong reducing agents like LiAlH4.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: LiAlH4 or NaBH4 in THF or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions
Major Products Formed:
Oxidation: 3-Phenylpent-4-en-1-one.
Reduction: 3-Phenylpentane-1-ol.
Substitution: Depending on the nucleophile, products like 3-phenylpent-4-en-1-halide, 3-phenylpent-4-en-1-amine, etc.
Scientific Research Applications
Chemistry: 3-Phenylpent-4-en-1-ol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alcohols. It is also used in the synthesis of biologically active molecules .
Medicine: While not a drug itself, this compound is used in the synthesis of various medicinal compounds. Its derivatives may exhibit pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Phenylpent-4-en-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, converting the carbonyl group back to a hydroxyl group .
Comparison with Similar Compounds
5-Phenylpent-1-en-3-ol: Similar structure but with the hydroxyl group at a different position.
4-Phenyl-3-buten-2-one: Contains a phenyl group and a double bond but differs in functional groups.
1-Phenylpent-4-yn-1-ol: Contains a triple bond instead of a double bond.
Uniqueness: 3-Phenylpent-4-en-1-ol is unique due to its specific placement of the hydroxyl group and the phenyl group on the pentenyl chain. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2 |
InChI Key |
QRXBBALNLZYDPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


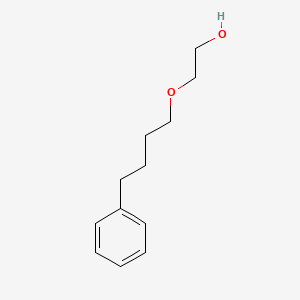
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14124072.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124078.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124101.png)
![tert-Butyl 2-(5-bromo-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14124105.png)
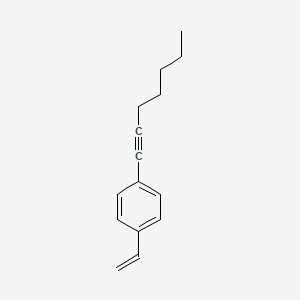
![benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14124117.png)
